N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide features a 4-chlorobenzyl group attached to an acetamide core. The acetamide is further linked via a sulfanyl bridge to a pyrimidine ring substituted with a 4-(4-methoxyphenyl)piperazine moiety. This structure integrates multiple pharmacophores:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-14-24(28-17-27-22)33-16-23(31)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVYDPDGFURHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Construction of the pyrrole ring: This step often involves the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization.
Coupling of the piperidine moiety: This step involves the reaction of the piperidine derivative with the thiazole-pyrrole intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
The compound N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is of significant interest in pharmaceutical research due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its biological activity, synthesis, and potential therapeutic uses.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing pyrimidine and sulfonamide functionalities have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Antimicrobial Activity
Recent studies have demonstrated that related compounds can possess antimicrobial properties. For example, new pyrimidine-benzenesulfonamide derivatives have been evaluated for their ability to inhibit microbial biofilm formation and exhibit antibacterial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that the compound could be explored for its potential use in treating infections caused by resistant bacterial strains .
Neuropharmacological Effects
Compounds with piperazine rings are often investigated for their neuropharmacological effects. The presence of the piperazine moiety in this compound may contribute to its activity on neurotransmitter systems, potentially offering benefits in treating conditions like anxiety or depression. The structural similarity to known psychoactive substances warrants further investigation into its effects on the central nervous system .
Case Study 1: Anticancer Evaluation
In a study published in 2022, researchers synthesized several derivatives of sulfonamide compounds similar to this compound and evaluated their anticancer properties using various human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells, suggesting that modifications to the existing structure could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing pyrimidine-based compounds and assessing their antimicrobial activity through minimum inhibitory concentration (MIC) assays. The findings revealed that certain derivatives effectively inhibited bacterial growth and biofilm formation, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the pyrimidine, piperazine, or aryl groups (Table 1).
Table 1: Substituent Comparison of Selected Analogs
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 9a (trifluoromethyl) exhibit enhanced antimicrobial activity due to increased electrophilicity, whereas the target compound’s 4-methoxyphenyl group may improve solubility and reduce toxicity .
- Sulfanyl vs. Sulfonyl Bridges : Sulfanyl groups (as in the target compound and ) favor conformational flexibility, while sulfonyl groups () enhance stability but may reduce bioavailability .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Chlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Piperazine Ring : Often associated with various pharmacological effects, including antipsychotic and antidepressant properties.
- Pyrimidine and Sulfanyl Linkages : These moieties are crucial for interactions with biological targets.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have demonstrated significant antibacterial activity against various strains:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Escherichia coli | 6.28 |
These results indicate that modifications in the structure can lead to enhanced antimicrobial properties, suggesting that the compound may possess similar or superior activity against specific pathogens .
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it has been evaluated as an inhibitor of acetylcholinesterase (AChE) and urease:
These findings highlight the potential of this compound as a candidate for developing therapeutics targeting cholinergic dysfunctions and urease-related conditions.
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing a series of piperazine derivatives, including those structurally related to this compound. The synthesized compounds were tested against Mycobacterium tuberculosis, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This underscores the potential of such compounds in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
